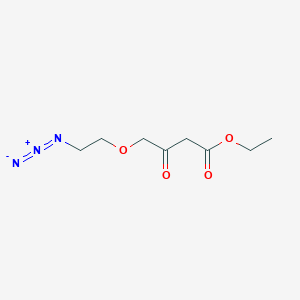

Ethyl (2-Azidoethoxy)acetoacetate

Overview

Description

Ethyl (2-Azidoethoxy)acetoacetate is a chemical compound with the molecular formula C8H13N3O4. This compound is characterized by the presence of an azido group, an ethoxy group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-Azidoethoxy)acetoacetate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Azidoethoxy)acetoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Sodium azide, DMF, elevated temperatures.

Reduction Reactions: Hydrogen gas, palladium catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution Reactions: Formation of substituted ethoxy-3-oxobutanoate derivatives.

Reduction Reactions: Formation of ethyl 4-(2-aminoethoxy)-3-oxobutanoate.

Oxidation Reactions: Formation of oxidized derivatives of ethyl 4-(2-azidoethoxy)-3-oxobutanoate.

Scientific Research Applications

Ethyl (2-Azidoethoxy)acetoacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (2-Azidoethoxy)acetoacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl (2-Azidoethoxy)acetoacetate can be compared with other similar compounds such as:

Ethyl 4-(2-aminoethoxy)-3-oxobutanoate: Similar structure but with an amino group instead of an azido group.

Ethyl 4-(2-hydroxyethoxy)-3-oxobutanoate: Contains a hydroxy group instead of an azido group.

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Contains a methoxy group instead of an azido group.

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and applications, particularly in click chemistry and bioconjugation studies.

Biological Activity

Ethyl (2-Azidoethoxy)acetoacetate, a compound with the molecular formula C8H13N3O4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with azide reagents. This process can be catalyzed by various methods, including the use of sodium ethoxide as a base to facilitate the nucleophilic substitution reaction. The azide group in this compound is particularly significant due to its reactivity and ability to participate in further chemical transformations.

Antitumor Activity

Research indicates that derivatives of ethyl acetoacetate, including this compound, exhibit antitumor properties. For instance, compounds synthesized from ethyl acetoacetate have been implicated in inhibiting tumor cell proliferation. A study highlighted that certain azido derivatives can disrupt DNA replication in cancer cells, thereby preventing tumor growth .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Computational studies suggest that it can bind effectively to the sarco-endoplasmic reticulum Ca²⁺ transport ATPase (SERCA), a known target for drugs aimed at treating conditions like rheumatoid arthritis. The binding mode involves hydrophobic interactions that are critical for the compound's efficacy .

Case Studies

- In Vitro Studies :

- Animal Models :

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Predictive modeling has indicated favorable properties such as good oral bioavailability and metabolic stability. However, toxicity assessments are crucial; preliminary studies show that while the compound exhibits therapeutic potential, it may also present risks at higher concentrations .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro | Induces apoptosis in cancer cell lines; inhibits DNA replication |

| In Vivo | Reduces tumor size in murine models; dose-dependent effects observed |

| Mechanistic | Binds to SERCA; disrupts calcium homeostasis in cells |

| Pharmacokinetics | Moderate absorption; predictive modeling suggests good bioavailability |

Properties

IUPAC Name |

ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPZBURNBMJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546108 | |

| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-45-2 | |

| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.